- Immune effector cell therapies with enhanced efficacy by combination with LSD1 inhibitors, World Intellectual Property Organization, , ,

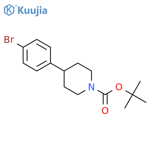

Cas no 956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate)

![tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate structure](https://nl.kuujia.com/scimg/cas/956136-85-9x500.png)

956136-85-9 structure

Productnaam:tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

CAS-nummer:956136-85-9

MF:C22H34BNO4

MW:387.320666790009

MDL:MFCD16652353

CID:2149598

PubChem ID:53629760

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

-

- tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]piperidine-1-carboxylic acid tert-butyl ester

- tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

- 4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester

- AKOS032455823

- 4-[4-(4,4,5-Trimethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester

- ZDJWODLFNSRSNA-UHFFFAOYSA-N

- SCHEMBL180435

- SB41057

- 956136-85-9

- SY040229

- 4-(N-BOC-Piperidino)phenylboronic acid pinacol ester

- tert-Butyl4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

- MFCD16652353

- AS-40223

- (4-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)PHENYL)BORONIC ACID PINACOL ESTER

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1 carboxylic acid tert-butyl ester

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl]-phenyl}-piperidine-1-carboxylic acid tert-butyl ester

- 4-{4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl}-piperidine-1-carboxylic acid tert-butyl ester

- DB-327476

-

- MDL: MFCD16652353

- Inchi: 1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3

- InChI-sleutel: ZDJWODLFNSRSNA-UHFFFAOYSA-N

- LACHT: O1B(C2C=CC(=CC=2)C2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

Berekende eigenschappen

- Exacte massa: 387.2580887g/mol

- Monoisotopische massa: 387.2580887g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 5

- Zware atoomtelling: 27

- Aantal draaibare bindingen: 5

- Complexiteit: 539

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 48Ų

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Beveiligingsinformatie

- Gevaarverklaring: H302-H315-H319-H335

- Opslagvoorwaarde:Inert atmosphere,2-8°C

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1267-100MG |

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |

956136-85-9 | 97% | 100MG |

¥ 316.00 | 2023-04-12 | |

| Chemenu | CM219449-250mg |

tert-Butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 95+% | 250mg |

$182 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1001218-1g |

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 95% | 1g |

$450 | 2024-08-02 | |

| eNovation Chemicals LLC | D695759-1g |

4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester |

956136-85-9 | >97% | 1g |

$130 | 2024-07-20 | |

| Ambeed | A205601-100mg |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 97% | 100mg |

$21.0 | 2025-02-28 | |

| Ambeed | A205601-1g |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 97% | 1g |

$113.0 | 2025-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN402-50mg |

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |

956136-85-9 | 97% | 50mg |

448.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D257290-50g |

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 95% | 50g |

$3680 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132056-250mg |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 98% | 250mg |

¥348.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D695759-0.25g |

4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester |

956136-85-9 | 95% | 0.25g |

$195 | 2023-08-31 |

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Water , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, rt → 80 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; overnight, 100 °C

Referentie

- Degradation of Bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C

Referentie

- Preparation of substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C

Referentie

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3, ACS Medicinal Chemistry Letters, 2021, 12(1), 93-98

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; 6 h, 100 °C

Referentie

- Degrader compounds and application, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 16 h, rt

Referentie

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors, United States, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 18 h, rt

Referentie

- Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Referentie

- Degradation of bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, rt → 80 °C

Referentie

- CAR-expressing immune effector cell therapies with enhanced efficacy due to the use of LSD1 inhibitors, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C

Referentie

- Tricyclic compounds as degraders of Ikaros and Aiolos and their preparation, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C

Referentie

- Synthesis of heterocycles targeting degradation of bruton's tyrosine kinase, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 16 h, rt

Referentie

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Potassium acetate , Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 - 8 h, 80 °C

Referentie

- Preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, rt

Referentie

- Heterocyclic compounds as toll-like receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Raw materials

- tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate

- Bis(pinacolato)diborane

- (4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Preparation Products

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Gerelateerde literatuur

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

2. Book reviews

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate) Gerelateerde producten

- 1029733-44-5(N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide)

- 1373546-23-6(2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile)

- 2137599-93-8(1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole)

- 1396856-89-5(4-chloro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole)

- 1207448-48-3(4-Bromo-7-methoxyisoquinolin-1-ol)

- 31177-92-1(1,2-Bis(4-hydroxyphenyl)-o-carborane)

- 1396883-55-8(1-(2-chlorophenyl)-3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylurea)

- 1351650-04-8(4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-phenylpyrimidine)

- 2172447-29-7(4-bromo-3-(3-methoxyphenyl)-5-methyl-1,2-oxazole)

- 2353173-08-5(2-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetic acid)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:956136-85-9)tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):436.0